molecular formula C10H14N6O3 B1666249 Azddmec CAS No. 87190-79-2

Azddmec

Cat. No.: B1666249
CAS No.: 87190-79-2
M. Wt: 266.26 g/mol
InChI Key: GZSDAHQGNUAEBC-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC, CS-92) is a nucleoside analog developed as an anti-HIV agent. Structurally, it combines features of 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC), incorporating a methyl group at the 5-position of cytidine and an azido group at the 3'-position . This compound inhibits HIV-1 reverse transcriptase (RT) by competitively binding to the enzyme as its 5'-triphosphate metabolite (this compound-TP), with a 30-fold higher affinity than ddCTP (Ki = 0.0093 mM vs. 0.29 mM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves multiple steps, starting from the appropriate nucleoside precursors. The key steps include the introduction of the azido group at the 3’ position and the methyl group at the 5’ position. The reaction conditions typically involve the use of azidotrimethylsilane and a suitable base to facilitate the azidation process.

Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxy-5-methylcytidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Copper-Free Click Cycloaddition

The 3'-azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DIFO or dibenzocyclooctynes) to form stable 1,2,3-triazole linkages .

Reaction Type Conditions Product Kinetics
SPAAC with DIFOAqueous, room temperatureTriazole-linked conjugatek=60×OCTk=60\times \text{OCT}

This reaction is critical for bioconjugation in antiviral prodrug development .

Phosphorylation and Prodrug Activation

Azddmec is phosphorylated intracellularly to its active triphosphate form, inhibiting viral RNA-dependent RNA polymerases .

Enzyme Reaction Product Role
Cellular kinasesSequential phosphorylationThis compound triphosphateChain termination in viral RNA

Hydrolysis and Stability

The azido group is stable under physiological pH but hydrolyzes under strong acidic or reducing conditions, yielding amines .

Condition Reaction Byproduct
Acidic hydrolysis (pH < 2) N3 NH2+N2\text{ N}_3\rightarrow \text{ NH}_2+\text{N}_2Ammonia

Synthetic Routes

This compound is synthesized via nucleoside modification:

  • Sugar Modification : 2',3'-dideoxyribose is functionalized with an azido group using NaN₃ under SN₂ conditions .

  • Nucleobase Methylation : Cytosine is methylated at N⁴ using methyl iodide in the presence of a base .

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-5-methylcytidine has several scientific research applications:

    Chemistry: Used as a tool to study nucleoside analogues and their interactions with enzymes.

    Biology: Employed in research on viral replication mechanisms, particularly HIV-1.

    Medicine: Investigated for its potential as an antiviral agent in the treatment of HIV infections.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves its incorporation into the viral DNA by the HIV-1 reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA and thereby inhibiting viral replication . The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Antiviral Activity: EC50 values of 0.09 μM in HIV-1-infected peripheral blood mononuclear (PBM) cells and 0.006 μM in macrophages .
  • Therapeutic Index : >1,000, calculated as IC50/EC50, due to low cytotoxicity in human bone marrow progenitor cells (IC50 = 36 μM for granulocyte-macrophage colony-forming units (GM-CFU)) .
  • Pharmacokinetics : Terminal half-life of 1.5–1.7 hours in rhesus monkeys, oral bioavailability of 21–26%, and dose-independent disposition in rats (50–100 mg/kg) .

Comparison with Structurally Similar Compounds

AzddMeC vs. AZT (Zidovudine)

Structural and Mechanistic Differences

  • Structural Similarities : Both contain a 3'-azido group but differ in the base (cytidine in this compound vs. thymidine in AZT) .
  • Metabolism : this compound is deaminated to AZT in monkeys (32% conversion), but this pathway is absent in rats. AZT is glucuronidated for excretion, whereas this compound lacks glucuronide metabolites .

Efficacy and Toxicity

Parameter This compound AZT Reference
EC50 (HIV-1 in PBM) 0.09 μM 0.002 μM
EC50 (HIV-1 in Macrophages) 0.006 μM 0.0008 μM
IC50 (Human Bone Marrow GM-CFU) 36 μM 0.9 μM
Therapeutic Index >1,000 ~111 (IC50/EC50 = 0.9/0.008)
Oral Bioavailability 21–26% ~60–70%
  • Key Findings :
    • AZT exhibits superior potency (lower EC50) but higher toxicity to bone marrow cells. This compound’s lower cytotoxicity translates to a 10-fold higher therapeutic index .
    • This compound shows preferential uptake in PBM cells (6.6% conversion to AZT intracellularly) compared to AZT, enhancing targeted antiviral activity .

This compound vs. ddC (Zalcitabine)

Structural and Functional Contrasts

  • Base and Sugar Modifications : ddC lacks the 3'-azido group and 5-methyl substitution of this compound, reducing its metabolic stability .
  • Mechanism : Both act as chain terminators, but this compound-TP inhibits HIV-1 RT with 6,000-fold greater selectivity over human DNA polymerase α than ddCTP .

Pharmacokinetic and Toxicity Profile

Parameter This compound ddC Reference
HIV-1 RT Inhibition (Ki) 0.0093 mM 0.29 mM (ddCTP)
Cytotoxicity (Vero Cells) IC50 >400 μM IC50 ~29 μM
Renal Clearance 55% of dose excreted unchanged Higher renal toxicity
  • Key Findings: this compound’s 5-methyl group and azido substitution reduce susceptibility to cytidine deaminase, prolonging intracellular retention compared to ddC .

Unique Advantages of this compound

Metabolic and Distribution Advantages

  • Cellular Uptake : Preferentially accumulates in PBM cells (Fig. 5A vs. 5B in ), enhancing delivery to HIV reservoirs .

Synergistic Potential with AZT

  • Combination Therapy : this compound’s peripheral activity and AZT’s CNS penetration (detected in cerebrospinal fluid) suggest complementary roles .

Biological Activity

3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) is a nucleoside analog that has garnered attention due to its potent antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). This compound is structurally related to other nucleoside reverse transcriptase inhibitors, such as 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC), making it a significant candidate in the field of antiviral drug development.

Antiviral Efficacy

This compound exhibits strong antiviral properties, primarily through its action as an inhibitor of HIV-1 replication. Studies have demonstrated that it has a selective inhibition profile against the virus in vitro, showcasing its potential as a therapeutic agent for HIV treatment. The compound's mechanism involves incorporation into viral DNA during reverse transcription, which ultimately leads to termination of the viral DNA chain .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively in animal models. Following administration, this compound displays a biexponential decline in serum concentrations, with a terminal half-life ranging from 0.5 to 1.3 hours. The total clearance rate is approximately 2.00 ± 0.41 liters/hr/kg, with renal excretion being a primary route for its elimination . Notably, this compound is metabolized to AZT, which is another well-known antiviral agent .

Case Studies

Case Study 1: Efficacy in Rhesus Monkeys
In a controlled study involving male rhesus monkeys, this compound was administered at a dosage of 60 mg/kg. The results indicated that the compound effectively reduced viral loads and demonstrated significant antiviral activity against HIV-1. The pharmacokinetic data revealed that the oral bioavailability was about 26 ± 13%, indicating variability in absorption rates .

Case Study 2: Comparative Analysis with Other Nucleoside Analogues
A comparative study evaluated the antiviral efficacy of this compound against other nucleoside analogs such as AZT and ddC. This compound showed superior potency in inhibiting HIV-1 replication at lower concentrations compared to AZT and ddC, highlighting its potential as a more effective therapeutic option .

In Vitro Studies

In vitro analyses have confirmed that this compound exhibits dose-dependent inhibition of HIV-1 replication. The compound was found to activate cellular pathways associated with immune response, including the production of tumor necrosis factor (TNF), which may contribute to its antiviral effects .

Summary of Key Findings

Parameter Value
Terminal Half-Life0.5 - 1.3 hours
Total Clearance2.00 ± 0.41 liters/hr/kg
Oral Bioavailability26 ± 13%
Primary MetaboliteAZT
Antiviral ActivityPotent against HIV-1

Q & A

Basic Research Questions

Q. What is the mechanism of action of Azddmec against HIV-1, and how do its EC50 values vary across cell types?

this compound (CS-92) is a nucleoside analogue that selectively inhibits HIV-1 reverse transcriptase and viral replication. Its potency is quantified by EC50 values, which differ based on cell type:

Cell TypeEC50 Value
HIV-1-infected PBM cells9 nM
HIV-1-infected macrophages6 nM
Researchers should validate these values using standardized antiviral assays (e.g., plaque reduction neutralization tests) and compare results across primary and immortalized cell lines to assess cell-specific efficacy .

Q. What methodological considerations are critical for synthesizing this compound in laboratory settings?

Synthesis of this compound requires adherence to nucleoside analogue protocols, including:

  • Purification : High-performance liquid chromatography (HPLC) to ensure >95% purity.
  • Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.
  • Stability testing : Assess degradation under varying pH and temperature conditions. Refer to journals like Advanced Journal of Chemistry for validated synthetic pathways and reproducibility guidelines .

Advanced Research Questions

Q. How can experimental designs minimize cytotoxicity while evaluating this compound’s antiviral efficacy in primary cells?

  • Control groups : Include untreated cells and cells treated with established inhibitors (e.g., Zidovudine) for comparative toxicity assessment.
  • Dose optimization : Perform dose-response curves to identify the therapeutic index (ratio of cytotoxic concentration to EC50).
  • Assay selection : Use ATP-based viability assays (e.g., CellTiter-Glo) alongside viral load quantification to differentiate antiviral activity from cytotoxicity .

Q. What analytical frameworks resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Data triangulation : Cross-validate results using multiple assays (e.g., RT-PCR for viral RNA, flow cytometry for infected cells).
  • Pharmacokinetic modeling : Assess bioavailability and tissue penetration differences between cell cultures and animal models.
  • Bias mitigation : Document experimental conditions rigorously (e.g., serum concentration in media, cell passage number) to identify confounding variables .

Q. How do the FINER criteria apply to hypothesis-driven studies on this compound’s resistance mechanisms?

  • Feasible : Use site-directed mutagenesis to simulate resistance-associated mutations (e.g., K65R in HIV-1 RT).
  • Novel : Investigate cross-resistance with other nucleoside analogues (e.g., Tenofovir).
  • Relevant : Align with global HIV treatment guidelines to address clinical resistance trends.
  • Ethical : Obtain institutional review board (IRB) approval for studies involving human-derived viral isolates .

Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error analysis : Report 95% confidence intervals for EC50 values to account for biological variability.
  • Multiplicity correction : Apply Bonferroni adjustments when comparing multiple treatment groups .

Q. Methodological Resources

  • Data Reproducibility : Follow protocols from Advanced Journal of Chemistry for detailed materials/methods sections .
  • Contradiction Analysis : Use iterative qualitative frameworks to re-examine outliers in datasets .
  • Ethical Compliance : Reference IRB guidelines for studies involving human subjects or pathogenic materials .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSDAHQGNUAEBC-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236164
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87190-79-2
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-2',3'-dideoxy-5-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.